molecular formula C7H5O6P-2 B14122003 (2-Carboxyphenyl) phosphate

(2-Carboxyphenyl) phosphate

Cat. No.: B14122003
M. Wt: 216.08 g/mol
InChI Key: FFKUDWZICMJVPA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Carboxyphenyl) phosphate, also known as 2-phosphonooxybenzoic acid, is an organic compound with the molecular formula C7H7O6P. It is a derivative of salicylic acid where the hydroxyl group is replaced by a phosphate group. This compound is known for its applications in biochemical research and its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Carboxyphenyl) phosphate can be synthesized from salicylic acid through a phosphorylation reaction. The process involves the reaction of salicylic acid with phosphorodichloridic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyphenyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Carboxyphenyl) phosphate is unique due to its dual functional groups (carboxyl and phosphate), which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both chemical synthesis and biological applications .

Properties

Molecular Formula

C7H5O6P-2

Molecular Weight

216.08 g/mol

IUPAC Name

(2-carboxyphenyl) phosphate

InChI

InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)/p-2

InChI Key

FFKUDWZICMJVPA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.